4-Bromomethyl-2-chloro-6-methylpyridine

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

4-Bromomethyl-2-chloro-6-methylpyridine (CAS 1227588-90-0) is a halogenated pyridine derivative characterized by the presence of a reactive bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring. With a molecular weight of 220.49 g/mol (C7H7BrClN), this compound is a versatile building block in organic synthesis, primarily utilized for the construction of more complex molecules in medicinal chemistry and pharmaceutical research.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 1227588-90-0
Cat. No. B1488069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-chloro-6-methylpyridine
CAS1227588-90-0
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)CBr
InChIInChI=1S/C7H7BrClN/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3
InChIKeyHPBVWUUEUKYYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-2-chloro-6-methylpyridine (CAS 1227588-90-0) | Key Intermediate for Heterocyclic Synthesis


4-Bromomethyl-2-chloro-6-methylpyridine (CAS 1227588-90-0) is a halogenated pyridine derivative characterized by the presence of a reactive bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring [1]. With a molecular weight of 220.49 g/mol (C7H7BrClN), this compound is a versatile building block in organic synthesis, primarily utilized for the construction of more complex molecules in medicinal chemistry and pharmaceutical research [1]. The compound's predicted physicochemical properties include a boiling point of 271.2±35.0 °C, a density of 1.570±0.06 g/cm³, and a pKa of 1.12±0.10, with storage typically recommended at 0-8°C .

4-Bromomethyl-2-chloro-6-methylpyridine: Why Substitution with Other Halogenated Pyridines Is Not Straightforward


Attempting to substitute 4-Bromomethyl-2-chloro-6-methylpyridine with a structurally similar halogenated pyridine can lead to significant differences in synthetic outcomes. The specific regioisomeric arrangement of the bromomethyl, chloro, and methyl groups on the pyridine ring is critical for its intended reactivity and the properties of the resulting products [1]. For instance, altering the position of the bromomethyl group (e.g., from the 4-position to the 2- or 3-position) or replacing it with a less reactive chloromethyl group will drastically change the molecule's electronic and steric profile, affecting both the kinetics and selectivity of subsequent nucleophilic substitution or cross-coupling reactions . This specificity underscores the need for precise molecular architecture when this compound is required as an intermediate, where even minor structural variations can lead to failed syntheses or the generation of an entirely different, undesired product .

Quantitative Evidence for 4-Bromomethyl-2-chloro-6-methylpyridine (CAS 1227588-90-0) Differentiation


Unique Reactivity Profile: Differential Leaving Group Potential vs. Analogs

The bromomethyl group at the 4-position of 4-Bromomethyl-2-chloro-6-methylpyridine is a significantly better leaving group than the chlorine atom at the 2-position or a chloromethyl group, enabling chemoselective reactions. In a nucleophilic substitution, the bromomethyl group is approximately 50 times more reactive than a chloromethyl group due to the lower bond dissociation energy of the C-Br bond (∼285 kJ/mol) compared to the C-Cl bond (∼327 kJ/mol) [1]. This difference is crucial for stepwise synthetic sequences where selective modification is required.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Specific Regiochemistry: Differentiation from Other Isomers in Synthesis

The specific 2-chloro-4-bromomethyl-6-methyl substitution pattern of the target compound directs its reactivity in metal-catalyzed cross-coupling reactions differently from its regioisomers. For example, the chlorine at the 2-position can participate in Suzuki or Buchwald-Hartwig couplings, while the bromomethyl group at the 4-position can be used for alkylation or further functionalization [1]. The 2-chloro group is deactivated toward oxidative addition compared to a 2-bromo analog, requiring more forcing conditions, which can be exploited for orthogonal reactivity with the 4-bromomethyl moiety. In contrast, an isomer like 3-(bromomethyl)-2-chloro-6-methylpyridine would present a different steric and electronic environment, altering the regioselectivity and efficiency of such reactions.

Regioselective Synthesis Cross-Coupling Pyridine Derivatives

Purity Specifications: A Critical Parameter for Reproducible Research

The commercial availability and purity of 4-Bromomethyl-2-chloro-6-methylpyridine are well-defined, with common specifications being ≥95% or ≥98% . This contrasts with some less common or custom-synthesized analogs, where purity may be variable or not rigorously specified. For instance, a vendor might offer a close analog like 4-bromo-2-chloro-6-methylpyridine (CAS 1206250-53-4) at 97% purity . While the purity difference seems small (1-3%), it can be significant in multi-step syntheses where impurities accumulate, impacting yield and the purity of the final product. The availability of a high-purity, well-characterized starting material reduces the risk of side reactions and simplifies purification.

Analytical Chemistry Quality Control Reproducibility

Recommended Applications for 4-Bromomethyl-2-chloro-6-methylpyridine (CAS 1227588-90-0)


Medicinal Chemistry: Synthesis of Targeted Protein Degraders (PROTACs)

The compound's orthogonal reactive sites (4-bromomethyl and 2-chloro) make it an ideal linker precursor for PROTACs. The 4-bromomethyl group can be used to attach the pyridine ring to a ligand for the E3 ubiquitin ligase, while the 2-chloro group can undergo cross-coupling to introduce a ligand for the target protein [1]. This allows for the creation of a diverse library of degraders with a defined and rigid spacer, crucial for optimizing the ternary complex formation and degradation efficiency.

Agrochemical Development: Building Blocks for Novel Pesticides

The 2-chloro-6-methylpyridine core is a known scaffold in several commercial agrochemicals. This compound serves as a key intermediate for introducing additional functionality at the 4-position, enabling the synthesis of new analogs with potentially improved potency, selectivity, or environmental fate . Its high purity and defined reactivity profile are essential for generating robust structure-activity relationships in a development setting.

Materials Science: Precursor for Functionalized Ligands and Polymers

The pyridine nitrogen and the halogen substituents provide multiple avenues for coordination chemistry. The compound can be used to synthesize novel ligands for metal-organic frameworks (MOFs) or as a monomer for producing specialty polymers with tailored electronic or photophysical properties. The specific regioisomerism ensures the desired geometry and binding mode in the final material [2].

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